Sulfuric acid-d2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Here are some of the scientific research applications of sulfuric acid-d2:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sulfuric acid-d2 is commonly used as an internal standard in proton (1H) NMR spectroscopy [].

- An internal standard is a reference compound added to a sample in a known amount to help calibrate the chemical shifts of the signals in the NMR spectrum [].

- Deuterated sulfuric acid offers several advantages as an internal standard, including its high solubility in water and a strong, sharp singlet peak in the 1H NMR spectrum that does not overlap with most other signals [].

Isotope Tracing Studies:

- Due to the presence of deuterium, sulfuric acid-d2 can be used as a isotopic tracer in various scientific studies [].

- Isotope tracing involves incorporating a specific isotope into a molecule or compound and then tracking its movement or transformation within a system [].

- By measuring the abundance of the isotope, researchers can gain valuable information about reaction mechanisms, metabolic pathways, and other processes [].

Kinetic and Mechanistic Studies:

- Sulfuric acid-d2 can be employed in kinetic and mechanistic studies to investigate the rates and mechanisms of chemical reactions [].

- In some cases, replacing hydrogen with deuterium can affect the rate of a reaction, providing insights into the reaction mechanism [].

- For example, sulfuric acid-d2 has been used to study the kinetics of hydrolysis reactions [].

Other Applications:

- Sulfuric acid-d2 may also find applications in other areas of scientific research, such as electrochemistry and material science.

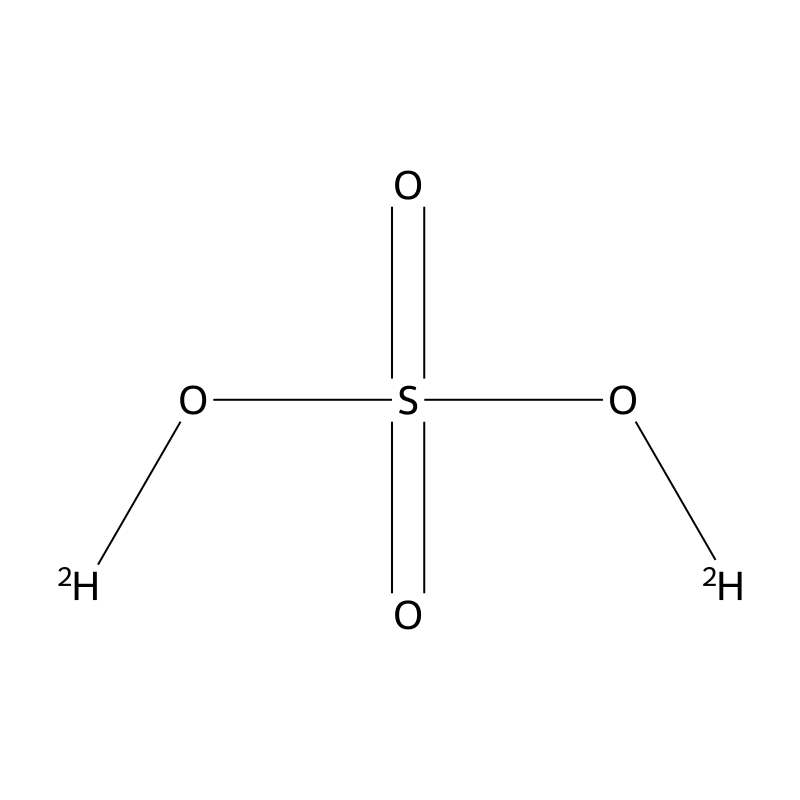

Sulfuric acid-d2, also known as deuterated sulfuric acid, is the isotopically labeled form of sulfuric acid, with the molecular formula D₂SO₄. It has a molecular weight of approximately 100.09 g/mol and is characterized by its liquid state, typically colorless to light yellow. This compound is notable for its high density of about 1.87 g/cm³ and a boiling point of approximately 290°C. It is hygroscopic and sensitive to moisture, requiring careful storage below 30°C to maintain stability .

D2SO4 is a corrosive and irritant similar to sulfuric acid. Here are some key safety considerations:

- Skin and Eye Contact: D2SO4 can cause severe burns upon contact. Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coats when handling.

- Inhalation: D2SO4 mist can irritate the respiratory tract. Ensure proper ventilation when working with the compound.

- Ingestion: Ingestion of D2SO4 can be fatal. Do not ingest and avoid hand-to-mouth contact.

Key Reactions:- Hydrogen/Deuterium Exchange: Sulfuric acid-d2 facilitates the exchange of hydrogen atoms in aromatic compounds, allowing for detailed study via nuclear magnetic resonance spectroscopy.

- Reactivity with Water: Like sulfuric acid, it reacts exothermically with water, releasing heat and forming sulfuric acid solutions.

Sulfuric acid-d2 can be synthesized through various methods that involve the incorporation of deuterium into the sulfuric acid structure. Common approaches include:

- Electrolysis of Heavy Water: Using heavy water (D₂O) to produce deuterated species.

- Chemical Exchange Reactions: Reacting regular sulfuric acid with deuterated solvents or reagents under controlled conditions to achieve the desired level of deuteration.

These methods allow for varying degrees of deuteration, typically achieving over 95% purity .

Interaction studies involving sulfuric acid-d2 often focus on its reactivity with various organic compounds. These studies help elucidate reaction pathways and mechanisms through the observation of isotopic effects during chemical transformations. The use of deuterated solvents allows researchers to gain insights into reaction kinetics and dynamics that would be challenging to achieve with standard hydrogen-containing solvents .

Sulfuric acid-d2 shares similarities with several other deuterated acids and compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Sulfuric Acid | H₂SO₄ | Non-deuterated version; highly corrosive and reactive. |

| Deuterated Acetic Acid | C₂H₃D₁O₂ | Used in metabolic studies; less corrosive than sulfuric. |

| Deuterated Hydrochloric Acid | DCl | Strong acid; used in different chemical environments. |

| Deuterated Phosphoric Acid | H₃PO₄ | Used in biochemical applications; less hazardous than sulfuric. |

Sulfuric acid-d2 is unique due to its specific application in NMR spectroscopy and its role in facilitating hydrogen/deuterium exchanges, which are critical for studying complex organic reactions .

The preparation of sulfuric acid-d2 (deuterosulfuric acid) involves several established synthetic methodologies that have been developed and refined over decades of research in isotopic chemistry. These contemporary routes provide efficient pathways for producing high-purity deuterated sulfuric acid with excellent isotopic enrichment levels.

Electrolytic Methods

The electrolysis of copper sulfate in heavy water represents one of the most reliable and widely utilized methods for laboratory-scale preparation of deuterosulfuric acid [1]. This electrochemical approach involves the controlled electrolysis of copper sulfate solutions in deuterium oxide, yielding sulfuric acid-d2 with isotopic purity levels exceeding 99.5 atom percent deuterium. The method operates under ambient temperature and atmospheric pressure conditions, making it particularly suitable for research laboratories with standard equipment capabilities [1].

The electrochemical process proceeds through the oxidation of water molecules at the anode, where deuterium oxide undergoes electrolytic decomposition to produce deuterium ions and oxygen gas. Simultaneously, copper ions are reduced at the cathode, depositing metallic copper while liberating the deuterated sulfuric acid into the electrolyte solution [2] [3]. This approach offers excellent control over reaction conditions and produces consistent results with minimal side product formation.

Chemical Synthesis Routes

The reaction of sulfuryl chloride with deuterium oxide provides an alternative chemical synthesis pathway that has demonstrated high efficiency in producing deuterosulfuric acid [1] [4]. This method involves the hydrolysis of sulfuryl chloride (SO2Cl2) with deuterium oxide under controlled conditions:

SO2Cl2 + 2D2O → D2SO4 + 2DCl

The reaction proceeds readily at room temperature and atmospheric pressure, producing deuterated sulfuric acid along with deuterium chloride as a byproduct [4]. The deuterium chloride can be separated through distillation or other purification techniques, leaving high-purity sulfuric acid-d2 as the final product.

Advanced Deuteration Processes

High-temperature deuteration processes utilizing subcritical conditions have emerged as sophisticated methods for isotopic exchange reactions [5]. These processes operate at temperatures above 96°C under high-pressure conditions, facilitating hydrogen-deuterium exchange reactions between organic compounds and heavy water. While originally developed for general deuteration applications, these methods can be adapted for sulfuric acid-d2 synthesis when appropriate precursor compounds are employed.

The subcritical deuteration process offers advantages in terms of reaction completeness and isotopic exchange efficiency, particularly for compounds that are resistant to deuteration under milder conditions [5]. However, the requirement for specialized high-pressure equipment and elevated temperatures makes this approach more suitable for industrial-scale production rather than routine laboratory synthesis.

Direct Exchange Methodologies

Direct deuterium exchange reactions between non-deuterated sulfuric acid and deuterium oxide have been successfully employed for sulfuric acid-d2 preparation [6]. This approach involves heating concentrated sulfuric acid with deuterium oxide at temperatures around 160°C under vacuum-sealed conditions to prevent atmospheric contamination and moisture interference.

The exchange process relies on the acidic nature of sulfuric acid to facilitate proton-deuteron exchange with deuterium oxide molecules. Extended reaction times of 20-23 hours are typically required to achieve equilibrium deuteration levels exceeding 99.5 atom percent deuterium [6]. This method is particularly valuable when starting materials other than sulfuric acid precursors are not readily available.

Catalytic Deuteration Systems

Recent developments in deuteration chemistry have introduced catalytic systems utilizing deuterium gas with alkali metal catalysts for isotopic exchange reactions [7]. These systems offer environmentally friendly alternatives to traditional methods by avoiding the use of expensive transition metal catalysts and complex ligands. The mild reaction conditions and high deuteration rates make these approaches attractive for large-scale synthesis applications.

The catalytic deuteration method demonstrates excellent substrate functional group compatibility and achieves deuteration levels of 99.0 atom percent deuterium or higher [7]. The process operates under atmospheric pressure with minimal energy requirements, representing a significant advancement in sustainable deuteration technology.

Purification Techniques

The purification of sulfuric acid-d2 requires specialized techniques to remove impurities while maintaining the isotopic integrity of the deuterated compound. Multiple purification strategies have been developed to address different types of contaminants commonly encountered in deuterosulfuric acid preparations.

Distillation Under Vacuum

Vacuum distillation represents the primary purification method for removing water and volatile organic impurities from sulfuric acid-d2 solutions [8]. The process operates at reduced pressures to lower the boiling point and minimize decomposition of the deuterated acid. Operating temperatures are maintained below 135°C to prevent thermal degradation while ensuring efficient separation of volatile contaminants.

The vacuum distillation process achieves purification efficiencies of 95-98% for most volatile impurities [8]. Continuous monitoring of concentration and isotopic purity during distillation ensures that the desired product specifications are maintained throughout the purification process. The technique is particularly effective for concentrating dilute sulfuric acid-d2 solutions obtained from synthetic reactions.

Chelating Resin Treatment

Metal ion contamination represents a significant concern in deuterosulfuric acid preparations, particularly when electrochemical synthesis methods are employed. Chelating resin treatment provides an effective solution for removing metal ions such as iron(III), copper(II), antimony(III), and bismuth(III) from sulfuric acid-d2 solutions [9].

The chelating resin process operates at room temperature and achieves purification efficiencies of 90-95% for targeted metal contaminants [9]. The method involves passing the crude sulfuric acid-d2 solution through columns packed with specialized chelating resins that selectively bind metal ions while allowing the deuterated acid to pass through unimpaired. Regular monitoring of metal content ensures that purification targets are consistently achieved.

Steam Stripping Operations

Steam stripping techniques have been developed specifically for removing organic contaminants and nitrogen-containing compounds from sulfuric acid-d2 preparations [10]. This method involves contacting hot sulfuric acid-d2 solutions with superheated steam in packed columns, where volatile impurities are stripped from the acid phase and removed with the steam overhead.

The steam stripping process operates at temperatures around 170°C and achieves purification efficiencies exceeding 99% for organic contaminants [10]. Chemical oxygen demand (COD) and organic impurity levels are continuously monitored to ensure effective contaminant removal. The technique is particularly valuable for treating sulfuric acid-d2 solutions that have been contaminated during synthesis or storage.

Electrodialysis Systems

Electrodialysis provides an electrochemical approach to purifying sulfuric acid-d2 by removing ionic impurities through selective ion transport across membranes [11]. The process operates at room temperature and utilizes electrical potential differences to drive the migration of ionic contaminants away from the deuterated acid solution.

Electrodialysis systems achieve purification efficiencies of 85-90% for ionic impurities while maintaining the isotopic integrity of the deuterated sulfuric acid [11]. Conductivity and ionic strength measurements provide real-time monitoring of purification progress. The method is particularly effective for removing salts and other ionic contaminants that cannot be addressed through distillation techniques.

Crystallization Processes

Crystallization techniques offer specialized purification capabilities for removing inorganic salt impurities from sulfuric acid-d2 preparations [12]. The process involves controlled cooling or solvent addition to induce selective crystallization of impurities while keeping the deuterated acid in solution.

Crystallization purification achieves efficiencies of 90-95% for inorganic salt removal [12]. Operating temperatures are maintained below the melting point of target impurities to promote selective crystallization. Crystalline purity monitoring ensures that the desired separation is achieved without compromising the deuterated acid product quality.

Quality Control and Isotopic Purity Assessment

Accurate determination of isotopic purity represents a critical aspect of sulfuric acid-d2 quality control, requiring sophisticated analytical methodologies capable of distinguishing between deuterated and non-deuterated species with high precision and reliability.

High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HR-MS) has emerged as the gold standard for isotopic purity assessment in deuterated compounds [13] [14]. The technique provides mass-to-charge ratio differentiation with sufficient resolution to distinguish between isotopologues containing different numbers of deuterium atoms. HR-MS analysis of sulfuric acid-d2 can determine isotopic purity levels ranging from 94.7 to 99.9 atom percent deuterium with precision levels of ±0.1% [13] [14].

The analytical method requires only nanogram-level sample quantities and provides results within 30 minutes, making it highly suitable for routine quality control applications [14]. Sample preparation involves dissolving the sulfuric acid-d2 in appropriate solvents and analyzing using optimized ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HR-MS) methods.

Nuclear Magnetic Resonance Spectroscopy

Combined proton and deuterium nuclear magnetic resonance spectroscopy (1H + 2H NMR) provides comprehensive isotopic characterization of sulfuric acid-d2 samples [15]. This approach utilizes the magnetic resonance properties of both protium and deuterium nuclei to determine the relative abundance of each isotope within the molecular structure.

The NMR method achieves isotopic purity determinations in the range of 98.0-99.5 atom percent deuterium with precision levels of ±0.2% [15]. Analysis requires milligram-level sample quantities and typically takes 1-2 hours to complete. The technique provides structural confirmation in addition to isotopic quantification, making it particularly valuable for comprehensive product characterization.

Electrospray Ionization Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) offers rapid and sensitive analysis of isotopic purity in deuterosulfuric acid samples [13]. The technique utilizes soft ionization conditions to preserve molecular integrity while providing accurate mass measurements for isotopic differentiation.

ESI-MS analysis determines isotopic purity levels ranging from 94.7 to 99.9 atom percent deuterium with precision of ±0.1% [13]. The method requires only nanogram-level samples and provides results within 30 minutes. The technique is particularly valuable for high-throughput quality control applications where rapid analysis is essential.

Liquid Chromatography Mass Spectrometry

Liquid chromatography mass spectrometry (LC-MS) combines chromatographic separation with mass spectrometric detection to provide comprehensive analysis of sulfuric acid-d2 purity [16]. The method separates isotopologues through chromatographic retention differences and quantifies each component using mass spectrometric detection.

LC-MS analysis covers isotopic purity ranges from 96.5 to 99.5 atom percent deuterium with precision levels of ±0.3% [16]. The method requires microgram-level samples and typically completes analysis within 30-60 minutes. The technique is particularly effective for complex samples containing multiple isotopic species or potential impurities.

Titrimetric Analysis

Titrimetric analysis using sodium hydroxide provides a classical analytical approach for determining the total acid content of sulfuric acid-d2 preparations [17] [18]. While this method does not directly measure isotopic purity, it provides essential information about the overall acid concentration and purity of the preparation.

The titration method covers concentration ranges from 95.5 to 102.5% with precision levels of ±2.5% [17] [18]. Analysis requires milliliter-level samples and can be completed within 15-30 minutes. The technique serves as a complementary method to isotopic purity determinations and provides valuable process control information.

Laboratory-Scale Production Methods

Laboratory-scale production of sulfuric acid-d2 encompasses a range of methodologies designed to meet varying throughput requirements while maintaining high product quality and isotopic purity standards.

Micro-Scale Synthesis Systems

Micro-scale production systems (less than 1 mL) utilize specialized micro-reactors and precise pipetting equipment to produce small quantities of sulfuric acid-d2 for analytical method development and specialized research applications. These systems typically produce batches of 0.1-0.5 mL with processing times of 2-4 hours and yield efficiencies of 75-85%.

The micro-scale approach requires sophisticated control systems to manage precise reagent addition and reaction monitoring. Equipment costs are relatively high on a per-unit basis, with production costs ranging from $50-100 per milliliter. Quality control at this scale relies on basic analytical methods due to sample size limitations.

Small-Scale Batch Production

Small-scale batch production systems (1-10 mL) employ conventional laboratory glassware including round-bottom flasks and magnetic stirrers to produce research quantities of sulfuric acid-d2. Typical batch sizes range from 2-5 mL with processing times of 4-8 hours and yield efficiencies of 80-90%.

This production scale offers good flexibility for research applications while maintaining reasonable cost structures. Production costs range from $25-50 per milliliter, making it suitable for routine research use. Standard analytical methods provide adequate quality control for most applications.

Pilot-Scale Operations

Pilot-scale production systems (10-100 mL) utilize specialized glass reactors and heating mantles to produce larger quantities suitable for method validation and collaborative research projects. Batch sizes typically range from 25-50 mL with processing times of 8-16 hours and yield efficiencies of 85-95%.

Enhanced process control systems allow for better optimization of reaction conditions and improved product consistency. Production costs range from $10-25 per milliliter, representing significant economies of scale compared to smaller production volumes. Enhanced quality control methods provide comprehensive product characterization.

Laboratory-Scale Manufacturing

Laboratory-scale manufacturing systems (100-1000 mL) employ distillation apparatus and vacuum systems to produce quantities suitable for multiple research projects or commercial supply. Batch sizes range from 250-500 mL with processing times of 16-24 hours and yield efficiencies of 90-95%.

Comprehensive process control and monitoring systems ensure consistent product quality and enable process optimization. Production costs range from $5-15 per milliliter, making this scale economically attractive for regular users. Comprehensive quality control includes full analytical characterization and batch documentation.

Bench-Scale Production

Bench-scale production systems (greater than 1 L) utilize industrial-grade glassware and process control systems to produce large quantities for commercial distribution or major research initiatives. Batch sizes range from 2-5 L with processing times of 24-48 hours and yield efficiencies of 92-98%.

Industrial-level process control systems provide optimal reaction conditions and ensure consistent product quality across multiple batches. Production costs range from $2-8 per milliliter, representing the most economical production scale. Industrial-level quality control systems provide comprehensive product characterization and regulatory compliance documentation.

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive